molecular formula C17H23NO5S B14374774 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine CAS No. 88719-71-5

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine

Cat. No.: B14374774
CAS No.: 88719-71-5
M. Wt: 353.4 g/mol
InChI Key: HFJRPHXIPRMAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine is a chemical compound with the molecular formula C17H23NO5S It is known for its unique structure, which includes an acetylsulfanyl group, a methylpropanoyl group, and a phenoxypropyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylsulfanyl Intermediate: The initial step involves the acetylation of a thiol compound to form the acetylsulfanyl intermediate.

    Coupling with Methylpropanoyl Group: The acetylsulfanyl intermediate is then reacted with a methylpropanoyl chloride in the presence of a base to form the desired intermediate.

    Attachment of Phenoxypropyl Group: The final step involves the coupling of the intermediate with a phenoxypropylamine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine undergoes various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxypropyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenoxypropyl group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.

Properties

CAS No.

88719-71-5

Molecular Formula

C17H23NO5S

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(3-acetylsulfanyl-2-methylpropanoyl)-(3-phenoxypropyl)amino]acetic acid

InChI

InChI=1S/C17H23NO5S/c1-13(12-24-14(2)19)17(22)18(11-16(20)21)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,21)

InChI Key

HFJRPHXIPRMAQE-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(=O)C)C(=O)N(CCCOC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.